Sel d'acide adénylique disodique

Vue d'ensemble

Description

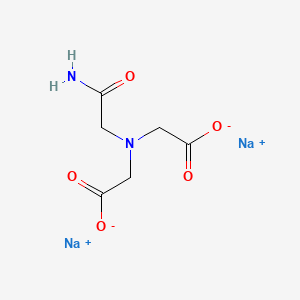

ADA disodium salt, also known as N-(2-Acetamido)-2-iminodiacetic acid or N-(Carbamoylmethyl)iminodiacetic acid, is a biochemical compound with the molecular formula C6H8N2O5Na2 and a molecular weight of 234.12 . It is commonly used as a buffer component in protein isolation and characterization assays .

Molecular Structure Analysis

The linear formula of ADA disodium salt is H2NCOCH2N(CH2CO2Na)2 . The compound is a crystalline powder .

Physical and Chemical Properties Analysis

ADA disodium salt is a crystalline powder. It has a useful pH range of 6.0-7.2 and a pKa (25 °C) of 6.6 (Free acid). It is soluble in water at 0.5 g/mL, forming a clear, colorless solution .

Applications De Recherche Scientifique

Tamponnage biologique

Le sel d'acide adénylique disodique sert de tampon biologique efficace, en particulier dans la plage de pH de 6,0 à 7,2 . Sa capacité de tamponnage le rend approprié pour maintenir la stabilité du pH dans les essais biochimiques et les systèmes de culture cellulaire. Ceci est crucial pour les expériences où les fluctuations de pH peuvent entraîner des variations significatives de l'activité biologique.

Fabrication d'essais diagnostiques

En raison de ses propriétés de tamponnage, le this compound est utilisé dans la fabrication d'essais diagnostiques . Il aide à stabiliser l'environnement, garantissant que les réactions diagnostiques se produisent dans des conditions optimales, ce qui est essentiel pour la précision et la fiabilité des résultats des tests.

Études de réactions enzymatiques

Le this compound est utilisé dans l'étude des réactions enzymatiques, en particulier celles impliquant le transfert d'électrons . Il peut imiter les conditions physiologiques, permettant aux chercheurs d'observer et de mesurer les activités enzymatiques dans un environnement contrôlé, ce qui est essentiel pour comprendre les voies métaboliques et les mécanismes des maladies.

Recherche sur le métabolisme cellulaire

Dans la recherche sur le métabolisme cellulaire, le this compound est utilisé pour étudier les voies métaboliques . Son rôle de tampon contribue à créer un environnement stable pour l'étude des processus cellulaires, fournissant des informations sur la façon dont les cellules utilisent les nutriments et les convertissent en énergie.

Biologie redox

La capacité du composé à maintenir une plage de pH spécifique est bénéfique dans les études de biologie redox . Il soutient l'examen des réactions d'oxydoréduction au sein des cellules, qui sont fondamentales pour comprendre la respiration cellulaire et la production d'énergie.

Développement pharmaceutique

Le this compound est également utilisé dans le développement pharmaceutique . Son action tampon est importante dans la formulation des médicaments, garantissant qu'ils restent stables et efficaces tout au long de leur durée de conservation et lorsqu'ils sont administrés aux patients.

Mécanisme D'action

Target of Action

ADA disodium salt, also known as N-(2-Acetamido)-2-iminodiacetic acid disodium salt, is a derivative of ADA (adenosine deaminase). It is primarily used in biochemical research, particularly in the preparation of enzyme buffers . .

Mode of Action

It is known that the disodium component of ada disodium salt enhances the solubility and stability of the buffer in aqueous solutions . This makes it especially useful in biological systems, as it facilitates easy adjustment of buffer systems to the desired ionic strength and pH, without introducing significant amounts of extraneous ions .

Result of Action

It is known that it plays a crucial role in maintaining the optimal conditions for various enzymatic reactions in biological systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ADA disodium salt. For instance, the pH and ionic strength of the solution can affect the solubility and stability of ADA disodium salt . .

Safety and Hazards

ADA disodium salt is generally safe to handle with appropriate precautions. Avoid dust formation, ingestion, and inhalation. In case of contact with skin or eyes, wash off with plenty of water. If swallowed, rinse mouth with water but do not induce vomiting . It is not classified as a hazardous substance or mixture .

Analyse Biochimique

Biochemical Properties

ADA disodium salt plays a crucial role in biochemical reactions due to its buffering capacity. It is commonly used in enzyme assays and protein isolation procedures. The compound interacts with various enzymes and proteins, stabilizing their activity by maintaining an optimal pH environment. ADA disodium salt is particularly effective in reactions involving enzymes that are sensitive to pH changes, such as adenosine deaminase. By providing a stable pH, ADA disodium salt ensures the proper functioning of these enzymes and proteins .

Cellular Effects

ADA disodium salt influences various cellular processes by maintaining a stable pH environment. This stability is essential for cell signaling pathways, gene expression, and cellular metabolism. In particular, ADA disodium salt can affect the activity of enzymes involved in these processes, ensuring that they function optimally. For example, in cell signaling pathways, ADA disodium salt helps maintain the pH required for the proper activation and deactivation of signaling molecules. Similarly, in gene expression, it ensures that the enzymes responsible for transcription and translation operate efficiently .

Molecular Mechanism

The mechanism of action of ADA disodium salt involves its ability to maintain a stable pH environment. At the molecular level, ADA disodium salt binds to hydrogen ions, preventing significant fluctuations in pH. This binding interaction is crucial for the stability of enzymes and proteins, as it ensures that they remain in their active forms. Additionally, ADA disodium salt can inhibit or activate certain enzymes by maintaining the pH required for their optimal activity. This regulation of enzyme activity is essential for various biochemical reactions and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ADA disodium salt can change over time. The compound is generally stable, but its buffering capacity may degrade under certain conditions. Long-term studies have shown that ADA disodium salt can maintain its effectiveness in stabilizing pH for extended periods. Factors such as temperature, light exposure, and the presence of other chemicals can affect its stability. In in vitro and in vivo studies, ADA disodium salt has been observed to maintain cellular function by providing a stable pH environment over time .

Dosage Effects in Animal Models

The effects of ADA disodium salt can vary with different dosages in animal models. At optimal doses, ADA disodium salt effectively maintains a stable pH environment, supporting various biochemical reactions and cellular processes. At high doses, ADA disodium salt may exhibit toxic or adverse effects. These effects can include disruptions in cellular metabolism and enzyme activity. Threshold effects have been observed, where the benefits of ADA disodium salt are maximized at specific concentrations, beyond which adverse effects may occur .

Metabolic Pathways

ADA disodium salt is involved in several metabolic pathways, primarily through its role in maintaining a stable pH environment. It interacts with enzymes and cofactors that are sensitive to pH changes, ensuring their proper function. By stabilizing the pH, ADA disodium salt can influence metabolic flux and metabolite levels. For example, in pathways involving adenosine deaminase, ADA disodium salt ensures that the enzyme operates efficiently, thereby regulating the levels of adenosine and its metabolites .

Transport and Distribution

Within cells and tissues, ADA disodium salt is transported and distributed to maintain a stable pH environment. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. ADA disodium salt can accumulate in specific regions where pH stabilization is required, such as in areas with high enzymatic activity. This localization ensures that the compound effectively supports biochemical reactions and cellular processes .

Subcellular Localization

ADA disodium salt is localized in various subcellular compartments, where it exerts its buffering effects. It can be found in the cytoplasm, mitochondria, and other organelles that require pH stabilization. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. By maintaining a stable pH in these regions, ADA disodium salt supports the activity and function of enzymes and proteins involved in critical cellular processes .

Propriétés

IUPAC Name |

disodium;2-[(2-amino-2-oxoethyl)-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5.2Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJHJSRPIBTMAS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657462 | |

| Record name | Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41689-31-0 | |

| Record name | Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

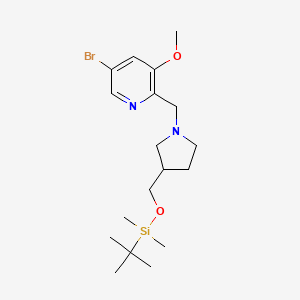

![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)

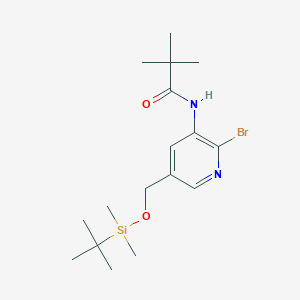

![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)

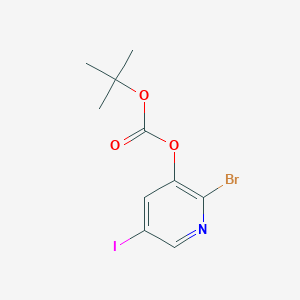

![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)

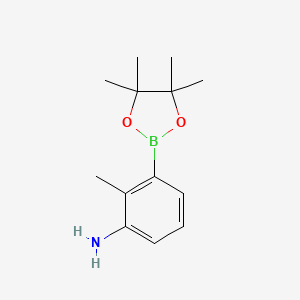

![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)

![3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid](/img/structure/B1521771.png)

![6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine](/img/structure/B1521776.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)